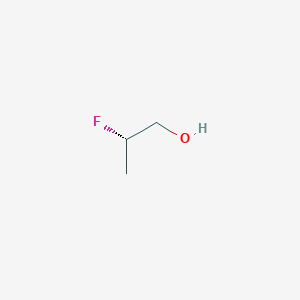

(S)-2-FLUOROPROPAN-1-OL

Description

Enantioselective Significance of Fluorine in Organic Chemistry

The presence of a fluorine atom can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. In drug design, for instance, replacing a hydrogen atom or a hydroxyl group with fluorine can enhance a compound's lipophilicity, thereby improving its ability to cross cell membranes. smolecule.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position and increase the drug's half-life.

Enantioselective fluorination, the process of introducing a fluorine atom to create a specific stereocenter, is of paramount importance. Different enantiomers of a chiral drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic. Therefore, the ability to synthesize enantiomerically pure fluorinated compounds is a critical goal in modern organic synthesis.

Contextualization of Chiral Fluorohydrins as Advanced Synthetic Intermediates

Chiral fluorohydrins, which contain a fluorine atom and a hydroxyl group on adjacent carbon atoms, are highly versatile and valuable synthetic intermediates. wikipedia.org They serve as precursors for the synthesis of a wide range of more complex chiral molecules. The hydroxyl group can be easily converted into other functional groups, while the fluorine atom imparts its unique electronic properties to the molecule. These compounds are key building blocks for creating novel pharmaceuticals and agrochemicals. For example, they are utilized in the synthesis of fluorinated analogues of bioactive compounds and can be used as derivatizing agents to determine the enantiomeric composition of other molecules. wikipedia.org

The Strategic Importance of (S)-2-FLUOROPROPAN-1-OL as a Chiral Building Block

This compound stands out as a strategically important chiral building block due to its simple structure, which provides a readily available source of a stereodefined C-F bond. Its utility has been demonstrated in the synthesis of more complex chiral molecules.

A notable example is its use in the preparation of fluorinated β-blockers. acs.org Specifically, this compound can be elaborated into key intermediates for the synthesis of compounds like (2S)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. acs.org This synthesis involves the conversion of the hydroxyl group of the fluoropropanol into a leaving group, followed by nucleophilic substitution with an appropriate amine, showcasing the utility of this compound as a precursor to introduce a chiral fluorinated moiety into a larger, biologically active molecule.

The synthesis of such fluorinated analogues of existing drugs is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. The availability of enantiomerically pure building blocks like this compound is crucial for the efficient and stereocontrolled synthesis of these next-generation pharmaceutical agents.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-fluoropropan-1-ol |

| CAS Number | 877822-87-2 |

| Molecular Formula | C₃H₇FO |

| Molecular Weight | 78.09 g/mol |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-fluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXZJCKWUCBECD-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation in the Synthesis of Chiral Fluorinated Alcohols

Unraveling Dynamic Kinetic Resolution (DKR) Mechanisms

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.edudiva-portal.org For the synthesis of chiral alcohols, DKR typically involves the combination of a catalyst for racemizing a chiral secondary alcohol and an enzyme for the selective acylation of one of the enantiomers. mdpi.com

The core of a successful DKR process relies on the careful tuning of both the racemization and resolution steps. princeton.edu The racemization of the less reactive enantiomer must be faster than or at least competitive with the kinetic resolution step to ensure high conversion to the desired product. princeton.edu In the context of producing chiral fluorinated alcohols, a racemic fluoroalkanol substrate undergoes racemization, often catalyzed by a transition metal complex, while a lipase (B570770) enzyme selectively acylates one enantiomer.

A common racemization catalyst for secondary alcohols is a ruthenium complex, such as Shvo's catalyst or similar Ru(II) complexes, which operates via a dehydrogenation/hydrogenation cycle. mdpi.com The enzyme, often Candida antarctica lipase B (CALB), then performs a highly selective transesterification on one of the rapidly interconverting alcohol enantiomers. researchgate.net For instance, the DKR of a racemic β-chloro alcohol has been achieved with high efficiency using a combination of a ruthenium catalyst and a lipase. researchgate.net While specific studies focusing solely on (S)-2-fluoropropan-1-ol via DKR are not prevalent, the principles are demonstrated in the synthesis of related chiral molecules like β-fluoro amines. cas.cn In one such study, a dynamic kinetic resolution of an α-fluorinated carbanion was proposed as the key step for chiral induction. cas.cn

The efficiency of DKR is highly dependent on the compatibility of the metal catalyst and the enzyme, which must function optimally under the same reaction conditions without mutual inhibition. researchgate.net

Table 1: Representative Catalytic Systems for Dynamic Kinetic Resolution (DKR) of Alcohols This table illustrates typical catalyst combinations and conditions used in DKR processes for secondary alcohols, which are analogous to the synthesis of chiral fluoroalcohols.

| Substrate Example | Racemization Catalyst | Resolution Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylethanol | Ruthenium Complex | Novozyme® 435 (Lipase) | Toluene | >96% | 99% | mdpi.com |

| Racemic Oxazinones | Triethylamine (B128534) | Candida antarctica lipase B | - | Quantitative | up to 96% | researchgate.net |

| 4-Pentenals | Cationic Rhodium Catalyst | Primary Amine | - | High | High | researchgate.net |

Investigation of SN1 versus SN2 Pathways in Epoxide Ring-Opening

The ring-opening of epoxides with a fluoride (B91410) source is a direct and atom-economical method for synthesizing β-fluoroalcohols. rsc.orgnih.gov The regioselectivity and stereochemistry of this transformation are dictated by the reaction mechanism, which can range between a pure SN1 and a pure SN2 pathway. masterorganicchemistry.com The synthesis of this compound would typically involve the ring-opening of an enantiopure propylene (B89431) oxide derivative.

The SN2 mechanism involves a backside attack by the nucleophilic fluoride ion at one of the epoxide's carbon atoms, leading to an inversion of stereochemistry at that center. masterorganicchemistry.com This pathway is favored at less sterically hindered carbons. Conversely, the SN1 mechanism proceeds through a carbocation-like intermediate, which forms after the leaving group (the epoxide oxygen, activated by a Lewis acid or proton) begins to depart. masterorganicchemistry.com This pathway is favored for substrates that can form stabilized carbocations, and it often leads to a loss of stereochemical information, resulting in racemic or near-racemic products.

Research into the fluoride-opening of silyl-substituted epoxides provides clear insight into this mechanistic dichotomy. acs.orgnih.gov In these systems, the regioselectivity is controlled by a β-silyl effect that stabilizes a potential cationic intermediate, yet the stereochemical outcome reveals a blend of SN1 and SN2 character. acs.orgnih.gov The degree to which each pathway contributes is dependent on the electronic properties of the substituents on the silicon atom. For example, when opening an enantioenriched allylsilane-derived epoxide, the use of a triisopropylsilyl group resulted in a product enantiopurity consistent with a predominantly SN2 mechanism. However, switching to a triphenylsilyl or dimethylphenylsilyl group led to a significant erosion of enantiopurity, indicating a greater contribution from an SN1-like pathway with a more delocalized cationic intermediate. acs.org

Catalytic systems have been developed to favor an enantioselective SN2 pathway. A cooperative dual-catalyst system, using a chiral Lewis acid and a chiral amine, has been shown to promote the highly enantioselective ring-opening of meso-epoxides with benzoyl fluoride as the fluoride source, affording β-fluoroalcohols in up to 95% ee. nih.govucla.eduacs.org

Table 2: Mechanistic Pathway in Fluoride Ring-Opening of Silyl-Substituted Epoxides Data adapted from studies on 2-fluoro-3-silylpropan-1-ols, illustrating the influence of substrate on the reaction mechanism.

| Silicon Substituent | Proposed Dominant Pathway | Product Enantiopurity | Rationale | Reference |

|---|---|---|---|---|

| Triisopropylsilyl (TIPS) | SN2-type | High (consistent with starting epoxide) | Less electron-donating; disfavors carbocation formation. | acs.org |

| Triphenylsilyl (TPS) | Mixed SN1/SN2 | Moderate | Phenyl groups can stabilize a cationic intermediate. | acs.org |

| Dimethylphenylsilyl | Mixed SN1/SN2 | Low | Phenyl group stabilizes a cationic intermediate. | acs.org |

Stereodetermining Elements in Catalytic Hydrogenation Processes

Asymmetric catalytic hydrogenation is one of the most efficient methods for creating stereogenic centers. The synthesis of chiral 1,2-fluorohydrins like this compound can be achieved by the hydrogenation of corresponding fluorinated allylic alcohols. rsc.orgresearchgate.net Iridium complexes bearing chiral N,P-ligands have proven to be particularly effective for this transformation, providing high yields and excellent enantioselectivities. rsc.orgresearchgate.net

The reaction often proceeds through an isomerization of the allylic alcohol, catalyzed by the metal complex, followed by the hydrogenation. researchgate.net The stereochemical outcome is determined by the facial selectivity of the hydrogen addition to the double bond of a key intermediate. The structure of the chiral ligand bound to the metal center creates a chiral environment that forces the substrate to coordinate in a preferred orientation, exposing one of the two prochiral faces of the double bond to the incoming hydrogen. For the hydrogenation of fluorinated allylic alcohols, iridium-catalyzed reactions have been developed that proceed with high diastereo- and enantioselectivity, often with minimal defluorination, which can be a competing side reaction. diva-portal.orgdiva-portal.org

Table 3: Asymmetric Hydrogenation of Fluorinated Allylic Alcohols with an Iridium-N,P Catalyst Selected results demonstrating the high stereoselectivity achievable in the synthesis of chiral fluorohydrins.

| Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (E)-2-Fluoro-3-phenylprop-2-en-1-ol | 98% | >99:1 | 99% | rsc.org |

| (E)-3-(4-chlorophenyl)-2-fluoroprop-2-en-1-ol | 99% | >99:1 | 99% | rsc.org |

| (E)-2-Fluorooct-2-en-1-ol | 99% | >99:1 | 97% | rsc.org |

| (E)-2-Fluoro-3-(thiophen-2-yl)prop-2-en-1-ol | 99% | >99:1 | 99% | rsc.org |

Influence of Intramolecular Interactions on Transition State Geometries

The three-dimensional geometry of the transition state is the ultimate determinant of stereoselectivity in a chemical reaction. Intramolecular non-covalent interactions within the substrate play a critical role in dictating the lowest energy transition state pathway. These subtle forces, including hydrogen bonds, dipole-dipole interactions, and steric repulsions, can pre-organize the substrate into a specific conformation that is preferentially accommodated by the catalyst's active site. nih.govacs.org

In the synthesis of fluorinated compounds, the highly polarized nature of the C-F bond introduces significant electrostatic interactions. beilstein-journals.org For example, repulsive dipole-dipole interactions between adjacent C-F bonds can destabilize certain conformations. Conversely, stabilizing gauche interactions can occur between a C-F bond and an adjacent C-O bond, a phenomenon explained by hyperconjugation. beilstein-journals.orgresearchgate.net This F-C-C-O gauche effect can significantly influence the ring pucker of cyclic systems and the preferred rotamers of acyclic molecules. beilstein-journals.org

Computational studies on fluoromethanol (B1602374) have shown that the preference for the gauche conformer is driven by the delocalization of oxygen lone pairs into the C–F antibonding orbital (σ*). researchgate.net In more complex substrates, weak intramolecular C-H···F or C-H···O hydrogen bonds can further lock the molecule into a specific geometry. nih.govacs.org These conformational preferences mean that the substrate presents itself to the catalyst in a biased manner, which is then translated into facial selectivity during bond formation. The sulfonyl-directed fluorination of steroidal hydrazones, for instance, is proposed to be guided by C-H···O hydrogen bonds that direct the fluorinating agent to one face of the molecule. nih.govacs.org Therefore, understanding and exploiting these weak intramolecular forces is a key element in the rational design of highly stereoselective syntheses.

Stereo-Electronic Requirements of Fluorine Substituents in Reaction Mechanisms

The fluorine atom is unique among the halogens, possessing the highest electronegativity but a relatively small van der Waals radius (1.47 Å, compared to 1.20 Å for hydrogen). chimia.ch These distinct properties give rise to profound stereoelectronic effects that can be leveraged to control reaction outcomes. researchgate.net

The primary electronic feature of fluorine is its powerful electron-withdrawing inductive effect, which polarizes adjacent bonds. This polarization lowers the energy of the antibonding orbital (σ) of the C-F bond, making it a good acceptor for electron density from neighboring donor orbitals. beilstein-journals.org This donor-acceptor interaction, known as hyperconjugation (e.g., σC-H → σC-F), is a key explanation for the gauche effect, where a gauche arrangement is favored over an anti-periplanar one in systems like 1,2-difluoroethane. wikipedia.org This conformational preference directly impacts the geometry of transition states and thus the stereoselectivity of a reaction. researchgate.net

In reaction mechanisms, the C-F bond can act as a stereochemical control element. chimia.ch For example, in the kinetic resolution of fluorinated substrates using lipases, the gauche effect inherent to F-C-C-X systems can lead to an inversion in the binding orientation of the fluorinated substrate compared to its non-fluorinated analog, resulting in opposite enantioselectivity. researchgate.net Furthermore, the high electronegativity of fluorine can enhance the acidity of nearby protons or influence the electron density at a reaction center, thereby altering reactivity and chemoselectivity. rsc.org For instance, the presence of fluorine atoms on N-heterocyclic carbene (NHC) catalysts has been shown to increase their π-accepting ability, which modulates their catalytic activity. mdpi.com A comprehensive understanding of these stereo-electronic effects is crucial for predicting and controlling the outcome of reactions involving fluorinated substrates and catalysts. rsc.org

Advanced Spectroscopic Characterization of S 2 Fluoropropan 1 Ol and Fluorohydrin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the detailed structural analysis of fluorohydrin derivatives at the atomic level. Different NMR experiments provide specific insights into the proton and carbon frameworks, the chemical environment of the fluorine atom, enantiomeric purity, and subtle intramolecular interactions.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy is fundamental for determining the connectivity and spatial arrangement of protons within a molecule. In fluorohydrins, the chemical shifts and coupling constants of the protons provide a wealth of structural information. For instance, in 1-(4-bromophenyl)-2-fluoroethanol, the analysis of the ABCX NMR spectrum of the C·CH(OH)·CH2F fragment allows for the determination of conformer populations. rsc.org Similarly, the analysis of the AA′BB′XX′R NMR spectrum of 1,3-difluoropropan-2-ol provides insights into its conformational preferences in various solvents. rsc.org

The presence of the electronegative fluorine atom significantly influences the chemical shifts of nearby protons. The protons on the carbon bearing the fluorine (CHF) and the adjacent carbon bearing the hydroxyl group (CHOH) typically appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. For example, in the ¹H NMR spectrum of 1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, the CH₂F protons appear as a doublet of multiplets with a large H-F coupling constant (JH-F) of 47.7 Hz. acs.org

Table 1: Representative ¹H NMR Data for Selected Fluorohydrin Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| (2S)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol acs.org | CDCl₃ | CH₂F | 4.44-4.20 | dm, JH-F = 47.7 |

| 1-(4-Bromophenyl)-2-fluoroethanol rsc.org | Various | C·CH(OH)·CH₂F | - | ABCX System |

| 1,3-Difluoropropan-2-ol rsc.org | Various | CH₂, CH | - | AA′BB′XX′R System |

This table presents illustrative data and is not exhaustive.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment, and the coupling between carbon and fluorine (C-F) provides valuable structural information. The carbon atom directly bonded to the fluorine atom exhibits a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds.

For example, in a derivative of 2-fluoro-1-phenylethanol (B1655912), the carbon bearing the fluorine atom shows a triplet at 76.08 ppm with a large C-F coupling constant of 27.0 Hz. rsc.org The chemical shifts of other carbons are also influenced by the fluorine atom, with the effect diminishing with distance.

Table 2: Representative ¹³C NMR Data for Selected Fluorohydrin Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| A 2-fluoro-1-phenylethanol derivative rsc.org | CDCl₃ | CF | 76.08 (t) | 27.0 |

| A 2-fluoro-1-phenylethanol derivative rsc.org | CDCl₃ | CF₂ | 123.38 (t) | 285.0 |

| 1-Amino-3-chloropropan-2-ol | - | CHOH | 69.06 | - |

| 1-Amino-3-chloropropan-2-ol | - | CH₂Cl | 43.19 | - |

This table presents illustrative data and is not exhaustive.

¹⁹F NMR for Fluorine Chemical Environment and Coupling Information

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. alfa-chemistry.com The ¹⁹F chemical shift is very sensitive to the electronic environment, making it a powerful tool for distinguishing between different fluorine-containing compounds and for studying intermolecular interactions. alfa-chemistry.com

In fluorohydrins, the ¹⁹F NMR spectrum typically shows a multiplet due to coupling with neighboring protons. For example, the ¹⁹F NMR spectrum of (2S)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol in CDCl₃ shows a multiplet at -226.0 ppm. acs.org The chemical shift and coupling patterns in ¹⁹F NMR can be used to confirm the structure of the molecule and to study its conformational preferences.

Table 3: Representative ¹⁹F NMR Data for Selected Fluorohydrin Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| (2S)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol acs.org | CDCl₃ | -226.0 (m) |

| A 2-fluoro-1-phenylethanol derivative rsc.org | CDCl₃ | -82.56, -82.69 |

| Another 2-fluoro-1-phenylethanol derivative rsc.org | CDCl₃ | -82.12, -82.18 |

This table presents illustrative data and is not exhaustive.

Quantitative NMR for Enantiomeric Excess Determination

Quantitative NMR (qNMR) spectroscopy is a powerful method for determining the enantiomeric excess (ee) of chiral compounds. This is often achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers, resulting in separate signals in the NMR spectrum. kaist.ac.krnanalysis.com The integration of these signals allows for the precise quantification of each enantiomer. kaist.ac.kr

For chiral fluorohydrins, both ¹H and ¹⁹F NMR can be utilized for ee determination. rsc.org The use of chiral solvating agents, such as chiral metal complexes or BINOL derivatives, can induce chemical shift differences between the enantiomers of the fluorohydrin. kaist.ac.krrsc.org For instance, a protocol using (S)-BINOL derivatives as chiral solvating agents has been developed for the determination of enantiopurity of amines and can be adapted for alcohols. rsc.org An efficient ¹⁹F NMR-based analytical protocol has also been described for determining the enantiomeric excess of in situ fluorine-labeled amines and alcohols using a cationic cobalt(III) complex as a chiral shifting agent. nih.gov

Elucidation of Intramolecular Hydrogen Bonding via NMR Parameters

Intramolecular hydrogen bonding (IMHB) plays a crucial role in determining the conformation and properties of molecules. In fluorohydrins, the possibility of an OH···F hydrogen bond exists, although it is generally considered a weak interaction. mdpi.com NMR spectroscopy provides several parameters that can be used to detect and characterize these weak interactions.

The observation of a through-space scalar coupling between the hydroxyl proton and the fluorine atom (¹hJOH,F) is direct evidence for the presence of an IMHB. mdpi.combeilstein-journals.org The magnitude of this coupling constant can provide information about the strength and geometry of the hydrogen bond. Additionally, the chemical shift of the hydroxyl proton and its temperature coefficient can also be indicative of hydrogen bonding. uu.nl For example, the presence of an OH···F IMHB has been demonstrated in acyclic fluorohydrins through the observation of an OH-F coupling constant in the ¹H-NMR spectrum. mdpi.com

Chiral Separation Techniques

The separation of enantiomers of chiral fluorohydrins is essential for obtaining enantiopure compounds for various applications. Chiral chromatography is the most widely used technique for this purpose. jshanbon.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating enantiomers of fluorohydrins. For example, the enantiomeric excess of (S)-2-fluoro-1-phenylethanol was determined by HPLC using an OB-H column. rsc.org Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations, often providing faster separations and higher efficiency compared to HPLC. jshanbon.com

Countercurrent chromatography, in combination with a fluorinated chiral selector, has also been shown to be effective for the separation of enantiomers in a fluorinated solvent system. nih.gov The development of new chiral stationary phases and solvent systems continues to improve the efficiency and applicability of chiral separation techniques for fluorohydrins and other chiral compounds. researchgate.netresearchgate.netsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Chiral Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. csfarmacie.czphenomenex.com By employing a chiral stationary phase (CSP), HPLC can effectively resolve racemic mixtures, allowing for the determination of chiral purity. csfarmacie.czphenomenex.comresearchgate.net The separation is based on the differential interactions between the enantiomers and the chiral environment of the stationary phase, a principle often explained by the "three-point interaction" model. csfarmacie.cz

In the context of fluorinated compounds, chiral HPLC is frequently used to assess enantiomeric excess (ee). For instance, the chiral purity of fluorinated derivatives of toliprolol (B1683198) was determined using a Chiracel OD column with a mobile phase of hexanes, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA). acs.org This method successfully separated the 2R and 2S isomers, demonstrating greater than 99% purity for the (2S)-isomer. acs.org Similarly, the enantiopurity of various fluorinated alcohols and their derivatives has been determined using chiral HPLC analysis, often with polysaccharide-based columns like Chiralcel or Chiralpak. rsc.orgsemanticscholar.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is crucial for achieving optimal separation. semanticscholar.orgmdpi.com

Table 1: HPLC Conditions for Chiral Purity Assessment of Fluorinated Compounds

| Compound/Derivative | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

| (2S)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol | Chiracel OD | 80:20:0.1 (v/v/v) Hexanes/IPA/DEA | UV (254 nm) | acs.org |

| Fluorinated α-hydroxyacetals | CHIRALPAK ID-3 | Hexane:2-propanol = 50:1 | Not Specified | semanticscholar.org |

| 2-fluoro-2-phenylpropan-1-ol derivative | CHIRALCEL OD-H | Hexane:2-propanol = 9:1 | Not Specified | semanticscholar.org |

| Fluorinated homoallylic alcohols | Not Specified | Not Specified | Not Specified | acs.org |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule. This capability is particularly valuable for distinguishing between isobaric species, which is often a challenge with fluorinated compounds. Electrospray ionization (ESI) is a common ionization technique used in conjunction with HRMS for the analysis of fluorohydrins and their derivatives. uniovi.es For example, ESI-TOF (Time-of-Flight) has been employed for the HRMS analysis of enantiopure fluorohydrins synthesized via enzymatic reduction. uniovi.es The accurate mass data obtained from HRMS is crucial for confirming the identity of newly synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. whitman.edu It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. kisti.re.kr In the analysis of fluorinated compounds, GC-MS can provide information on fragmentation patterns which aids in structural elucidation. whitman.edu For fluorinated alcohols, common fragments observed in electron ionization (EI) mode include the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu GC-MS has been utilized for the identification of fluorohydrins in reaction mixtures and for the analysis of various per- and polyfluoroalkyl substances (PFAS), including fluorotelomer alcohols. kisti.re.krnih.govshimadzu.com The use of high-resolution GC coupled with MS can even allow for the separation and identification of different isomers of fluorinated compounds. researchgate.net

Table 2: Mass Spectrometry Data for Fluorinated Compounds

| Compound/Derivative | Ionization Technique | Key Findings | Reference |

| Fluorohydrins | ESI-TOF | Determination of accurate mass for enantiopure compounds. | uniovi.es |

| Fluorinated aromatic amino alcohol | HRMS | Required to distinguish isobaric species. | |

| Fluorinated compounds | GC-MS (EI) | Observation of M-19 (loss of F) and M-20 (loss of HF) fragments. | whitman.edu |

| Perfluorooctane sulfonate derivatives | HRGC-MS (EI, NCI) | Separation and identification of eleven isomers. | researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In fluorohydrins, the IR spectrum provides key information about the hydroxyl (-OH) and carbon-fluorine (C-F) bonds.

The O-H stretching vibration in alcohols typically appears as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The position and shape of this band are sensitive to hydrogen bonding. In fluorohydrins, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom (OH···F) can influence the O-H stretching frequency. chemistryviews.org Studies on various fluorohydrins have shown that fluorination can lead to either an increase or a decrease in the hydrogen-bond acidity compared to their non-fluorinated counterparts, a phenomenon that can be investigated using IR spectroscopy. chemistryviews.orgnih.gov For example, the IR spectra of β-fluorohydrins have been studied to understand the influence of fluorination on hydrogen bond acidity. chemistryviews.org The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and their presence can confirm the fluorination of the molecule. acs.org

Table 3: Characteristic IR Absorptions for Fluorohydrins

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes | Reference(s) |

| Hydroxyl (-OH) | Stretching (H-bonded) | ~3200 - 3600 | Broad band, position influenced by OH···F intramolecular hydrogen bonding. | docbrown.infochemistryviews.org |

| Carbon-Fluorine (C-F) | Stretching | ~1000 - 1400 | Confirms presence of fluorine. | acs.org |

| C-O | Stretching | ~1050 - 1150 | Characteristic of alcohols. | acs.org |

X-ray Diffraction for Solid-State Stereochemical and Conformational Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. nih.gov For fluorohydrin derivatives that can be crystallized, single-crystal X-ray analysis provides unambiguous proof of their stereochemistry and conformational preferences in the solid state. chemrxiv.org

This technique has been successfully applied to determine the absolute configurations of various fluorinated molecules. For example, the absolute configuration of fluorinated diphenylmethanols was determined by X-ray crystallography of their diastereomeric esters. nih.gov Similarly, the structures of chiral fluorinated amino acid precursors have been characterized by X-ray diffraction. chemrxiv.org In a study on the enantioselective fluorination of allylic alcohols, the absolute configuration of the resulting α-fluoro homoallylic alcohol was unequivocally established by single-crystal X-ray diffraction. acs.org The crystal structure of a 2-fluoro-3-silylpropan-1-ol derivative has also been determined, revealing a conformational preference for a close proximity between the silicon and fluorine atoms. researchgate.net While obtaining suitable crystals can be a challenge, X-ray diffraction remains the gold standard for solid-state structural elucidation.

Computational and Theoretical Investigations of S 2 Fluoropropan 1 Ol and Fluorohydrin Systems

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of fluorinated organic molecules. uci.edu DFT calculations allow for a detailed exploration of the conformational landscape, intramolecular interactions, and stereoelectronic effects that govern the behavior of compounds like (S)-2-fluoropropan-1-ol and related fluorohydrin systems.

Detailed Conformational Analysis and Energy Minima Identification

Computational studies on fluorohydrins, including γ-fluorohydrins, have been conducted to understand their conformational preferences. researchgate.netnih.gov These analyses, often employing methods like MPWB1K/6-31+G(d,p), are crucial for identifying the various low-energy conformers and understanding the factors that stabilize them. researchgate.net For instance, in acyclic saturated γ-fluorohydrins, the presence of intramolecular hydrogen bonds (IMHBs) has been demonstrated, a finding that was previously uncertain for such flexible systems. researchgate.net

In the case of 2-fluoro-3-silylpropan-1-ols, DFT conformational analysis (using PBE and B3LYP methods) has revealed that the lowest energy conformation features the silicon and fluorine atoms in a gauche arrangement. nih.gov This preference holds true regardless of the orientation of the hydroxyl group relative to the fluorine atom. nih.gov Specifically, for 2-fluoro-3-(trimethylsilyl)propan-1-ol, the absolute energy minimum is achieved when both the Si-F and F-OH groups are in a gauche conformation. nih.gov The small energy differences calculated between various conformations, often around 2 kJ/mol, highlight the subtle interplay of forces governing the conformational landscape. nih.gov

It is important to note that the accuracy of these computational models can vary. A comparative study showed that while the machine-learned potential ANI-2x can be a viable model for gas-phase simulations, it tends to overestimate the stability of global minima in γ-fluorohydrins. nih.gov In contrast, conventional force fields, when appropriately tuned, can still play a significant role, particularly for condensed-phase simulations. nih.govacs.org

Table 1: Calculated Conformational Data for Selected Fluorohydrins

| Compound | Method | Key Dihedral Angle(s) | Relative Energy (kJ/mol) |

|---|---|---|---|

| 2-fluoro-3-(trimethylsilyl)propan-1-ol | DFT-PBE | Ø(Si-C-C-F) ~ 310° (gauche) | Lowest energy for gauche F-OH |

| 2-fluoro-3-(triphenylsilyl)propan-1-ol | DFT | Ø(Si-C-C-F) ~ 50° (gauche) | Lowest energy for gauche F-OH |

This table is generated based on available data and serves as an illustrative example. Specific values may vary depending on the computational method and basis set used.

Characterization of Intramolecular Hydrogen Bonding (OH···F)

The existence and nature of intramolecular hydrogen bonds (IMHBs) of the OH···F type are a key feature of fluorohydrins. While organic fluorine is generally considered a weak hydrogen bond acceptor, OH···F IMHBs have been established in conformationally constrained systems and, more recently, in flexible acyclic fluorohydrins. nih.govmdpi.com

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide further insight into the nature of the OH···F interaction. nih.govbeilstein-journals.org For some fluorohydrins, NBO analysis reveals a significant charge transfer from a fluorine lone pair to the antibonding σ*OH orbital, and AIM analysis shows a bond critical point between the fluorine and hydrogen atoms, which is characteristic of a hydrogen bond. nih.govbeilstein-journals.org However, for other vicinal fluorohydrins, the charge transfer is much weaker, suggesting the interaction is more of a weak electrostatic stabilization than a typical hydrogen bond. nih.gov

The strength of the OH···F IMHB can be influenced by the relative stereochemistry. For instance, the ¹hJ(OH···F) coupling constant, a measure of the hydrogen bond strength, is significantly different for syn- and anti-4-fluoropentan-2-ol. researchgate.netnih.gov Computational predictions of these coupling constants, weighted according to the Boltzmann distribution of conformers, often show good agreement with experimental values. semanticscholar.org

Table 2: Computed Properties of OH···F Intramolecular Hydrogen Bonds in γ-Fluorohydrins

| Property | Method | Finding |

|---|---|---|

| OH···F distance | MP2/6-311++G(2d,p) | Varies depending on the specific conformer |

| Electron density at BCP (ρ) | AIM | Indicates the presence of a weak interaction |

This table summarizes key computational descriptors used to characterize the OH···F interaction.

Quantum Chemical Rationalization of the Fluorine Gauche Effect

The "gauche effect" describes the tendency of a molecule to adopt a gauche conformation when it is expected to adopt an anti conformation based on sterics alone. In fluorinated systems, this effect is often attributed to stereoelectronic interactions.

In 2-fluoro-3-silylpropan-1-ol systems, a preference for a gauche arrangement of the silicon and fluorine atoms is observed both experimentally (via NMR) and computationally (via DFT). nih.govacs.org While hyperconjugation, specifically the overlap between the high-energy σ(C-Si) and the low-energy σ(C-F) orbitals, would favor an anti arrangement, the observed gauche preference suggests other factors are at play. nih.govacs.org A working hypothesis is that the gauche-gauche conformation is the most stable due to a combination of hyperconjugation (e.g., σ(C-H) → σ(C-F)) and electrostatic interactions (e.g., Si(δ+) → F(δ-)). nih.gov

The fluorine gauche effect is not limited to silylated fluorohydrins. In general, the conformational preferences of fluorinated molecules are influenced by a delicate balance of steric, electrostatic, and hyperconjugative interactions. researchgate.netchim.it The strength of the fluorine gauche effect can also be influenced by the polarity of the solvent, with the effect often being more pronounced in polar solvents. chim.it

Computational Probing of Stereoelectronic Interactions

Stereoelectronic interactions, particularly hyperconjugation, play a crucial role in determining the structure and reactivity of fluorohydrins. chim.it Natural Bond Orbital (NBO) analysis is a powerful computational tool for dissecting these interactions. raineslab.com By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilizing effects of hyperconjugation. raineslab.com

Beyond the OH···F interaction, other hyperconjugative effects, such as σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F), also contribute to the conformational preferences of fluorohydrins. nih.gov The interplay of these various interactions determines the final, lowest-energy conformation of the molecule. The highly polarized C-F bond, with its low-lying σ* antibonding orbital, acts as an excellent acceptor for electron density from neighboring donor orbitals. chim.it

Theoretical Insights into Reaction Mechanisms

DFT calculations can provide valuable insights into the mechanisms of reactions involving fluorohydrins. For instance, in the synthesis of 2-fluoro-3-silylpropan-1-ols from the corresponding epoxides, a β-silyl effect is proposed to stabilize a cationic intermediate, leading to an accelerated rate of epoxide opening. nih.govresearchgate.net The use of enantioenriched epoxides suggests that both S(N)1 and S(N)2-type mechanisms may be at play, depending on the substituents on the silicon atom. nih.govacs.org

Computational studies can also be used to model the transition states of reactions, providing information about activation energies and reaction pathways. rsc.orgnih.gov For example, in the reaction of fluoroarenes with compounds containing Mg-Mg bonds, a concerted S(N)Ar-like pathway has been proposed based on DFT calculations. rsc.org These calculations can help rationalize experimental observations, such as the effect of substituents on reaction rates. nih.gov

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are useful for identifying regions of positive and negative electrostatic potential, which in turn can predict sites for electrophilic and nucleophilic attack.

In fluorohydrins, the MEP map would highlight the negative potential around the fluorine and oxygen atoms, reflecting their high electronegativity, and positive potential around the hydroxyl proton. The analysis of charge distribution, often done using methods like restrained electrostatic potential (RESP) fitting, allows for the derivation of atomic partial charges. acs.org These charges are crucial for molecular mechanics simulations and can help explain intermolecular interactions. acs.org

Electron density maps and their weighted analogs are also valuable tools for analyzing and comparing the charge distributions of different molecules or different conformations of the same molecule. capes.gov.br These analyses can reveal subtle changes in electron density upon chemical modification or conformational change. capes.gov.br

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-3-silylpropan-1-ol |

| 2-Fluoro-3-(trimethylsilyl)propan-1-ol |

| 2-Fluoro-3-(triphenylsilyl)propan-1-ol |

| 3-Fluoropropan-1-ol |

| 4-Fluoropentan-2-ol |

| 2-Fluoro-3-(triisopropylsilyl)propan-1-ol |

| 3-(Dimethyl(phenyl)silyl)-2-fluoropropan-1-ol |

| (S)-methoxy-α-(trifluoromethyl)phenylacetic acid |

| Trifluoroethanol |

| Hexafluoroisopropyl alcohol |

| 2-Fluorobicyclo[2.2.1]heptan-7-ol |

| 1,2-Difluoroethane |

| 1-Chloro-2-fluoroethane |

| 1-Fluoro-2-silylethane |

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structure, stability, and spectroscopic properties. For chiral fluorohydrins such as this compound, these computational methods provide a powerful means to predict and interpret complex spectroscopic data, which can be challenging to unravel through experimental means alone. The prediction of spectroscopic properties like Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) spectra, and Raman spectra through quantum chemistry not only aids in the structural elucidation of these molecules but also helps in understanding the subtle intramolecular interactions that govern their conformational preferences.

Density Functional Theory (DFT) is a cornerstone of these computational investigations, valued for its balance of accuracy and computational efficiency, making it well-suited for calculating the properties of ground and excited states of a wide range of systems. utwente.nl Coupled-cluster methods, while more computationally demanding, are often employed for higher accuracy. researchgate.net The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable predictions. For fluorinated organic molecules, functionals like B3LYP and ωB97XD, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), are commonly used. researchgate.netresearchgate.net These methods have been successfully applied to predict the spectroscopic properties of various fluorohydrins, providing a robust framework for the theoretical investigation of this compound. researchgate.netrsc.org

A significant area of research in fluorohydrin systems is the study of intramolecular hydrogen bonding (IMHB), specifically the O-H···F interaction. Quantum chemical calculations are instrumental in quantifying the strength and spectroscopic signature of these weak hydrogen bonds. researchgate.netresearchgate.net For instance, in a study of 3-fluoropropan-1-ol, ab initio and DFT calculations were used to analyze the conformational landscape, revealing that while 14 distinct conformers are possible, only a few are significantly populated at room temperature, with the hydrogen-bonded conformer being a minor but important species. researchgate.net The theoretical prediction of spectroscopic parameters for each conformer allows for a detailed comparison with experimental spectra, helping to identify the conformational isomers present in a sample.

Prediction of NMR Spectra

Quantum chemical calculations are particularly powerful in predicting NMR chemical shifts and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. For fluorinated compounds, specialized computational strategies have been developed to improve the accuracy of ¹⁹F NMR chemical shift predictions. Studies have shown that the ωB97XD functional with the aug-cc-pVDZ basis set can provide reliable ¹⁹F chemical shift predictions with a root mean square error of around 3.57 ppm. researchgate.net

The conformational flexibility of this compound means that its observed NMR spectrum is a population-weighted average of the spectra of its individual conformers. Therefore, accurate prediction of NMR data requires a thorough conformational analysis to identify the low-energy conformers and their relative populations, which can be calculated from their Gibbs free energies. researchgate.net

A key feature in the ¹H NMR spectrum of fluorohydrins is the through-space coupling between the hydroxyl proton and the fluorine atom (¹hJOH···F), which is a direct indicator of intramolecular hydrogen bonding. researchgate.net Theoretical calculations at levels like B97-2/pcJ-2 have been used to compute these coupling constants in related γ-fluorohydrins, showing a strong dependence on the geometry of the O-H···F bond. researchgate.net For this compound, similar calculations would be expected to predict the magnitude of this coupling for different conformers.

Below is a representative table illustrating the type of data that would be generated from quantum chemical calculations of NMR properties for the stable conformers of this compound. The values are hypothetical but based on typical results for similar fluorohydrins.

Table 1: Predicted NMR Properties for Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) | Predicted ¹H Chemical Shift (ppm) - OH | Predicted ¹⁹F Chemical Shift (ppm) | Predicted ¹hJOH···F (Hz) |

|---|---|---|---|---|---|

| Conformer 1 (H-bonded) | 0.00 | 65 | 4.5 | -185.2 | 5.8 |

| Conformer 2 (non-H-bonded) | 0.85 | 25 | 2.8 | -188.9 | 0.5 |

| Conformer 3 (non-H-bonded) | 1.50 | 10 | 2.5 | -189.5 | 0.2 |

Prediction of Vibrational Spectra (IR and Raman)

The vibrational frequencies observed in infrared (IR) and Raman spectroscopy correspond to the different modes of molecular vibration. Quantum chemical calculations can predict these frequencies with a good degree of accuracy. Harmonic frequency calculations are a standard output of geometry optimization procedures in computational chemistry packages like Gaussian. rsc.org These calculations provide the vibrational frequencies and the corresponding IR intensities and Raman activities for each normal mode.

For a molecule like this compound, the predicted vibrational spectrum would show characteristic bands for the O-H, C-H, C-O, and C-F stretching and bending vibrations. The position of the O-H stretching frequency is particularly sensitive to hydrogen bonding. In a conformer with a strong O-H···F intramolecular hydrogen bond, the O-H stretching frequency is expected to be red-shifted (shifted to lower wavenumbers) compared to a non-hydrogen-bonded conformer. This shift is a key piece of evidence for the presence of IMHB.

Theoretical studies on related molecules like 3,3,3-trifluoropropanol have demonstrated the use of methods such as MP2 and B3LYP to calculate Raman spectra, which can then be compared with experimental data from techniques like Raman jet spectroscopy. rsc.org Such a comparison allows for the definitive assignment of spectral features to specific conformers.

The following table provides an example of the kind of data that would be obtained from quantum chemical calculations of the vibrational frequencies for this compound, highlighting the key vibrational modes sensitive to conformation.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound Conformers

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Conformer 1 (H-bonded) | Predicted Frequency (cm⁻¹) - Conformer 2 (non-H-bonded) | Description |

|---|---|---|---|

| ν(O-H) | 3620 | 3680 | O-H stretch |

| ν(C-H) | 2980-3050 | 2980-3050 | C-H stretches |

| δ(CH₂) | 1450 | 1455 | CH₂ scissoring |

| ν(C-F) | 1100 | 1095 | C-F stretch |

| ν(C-O) | 1040 | 1050 | C-O stretch |

Strategic Role of S 2 Fluoropropan 1 Ol in Advanced Organic Synthesis and Molecular Design

Development of Conformationally Restricted Molecular Architectures

The introduction of fluorine into a molecule can enforce specific three-dimensional arrangements, a concept crucial for designing molecules that fit precisely into biological targets like enzyme active sites. The presence of a fluorine atom in (S)-2-fluoropropan-1-ol and its derivatives can lead to conformationally restricted architectures primarily through non-covalent interactions.

One of the key phenomena is the gauche effect , where the vicinal (adjacent) fluorine and a neighboring electronegative atom or group preferentially adopt a gauche conformation (a 60° dihedral angle) over an anti-conformation (180°). This effect, stemming from hyperconjugative interactions, can significantly limit the rotational freedom of a molecule. beilstein-journals.org For instance, studies on vicinal difluorides have demonstrated that this effect can induce rigidity in otherwise flexible hydrocarbon chains. beilstein-journals.org

In fluorohydrins like this compound, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom (O-H···F) can further stabilize specific conformers. scielo.org.mxresearchgate.net While traditionally considered a weak hydrogen bond acceptor, fluorine's role in these interactions is now well-documented and contributes to pre-organizing the molecular structure. scielo.org.mxresearchgate.net The combination of the gauche effect and intramolecular hydrogen bonding in derivatives of this compound provides a powerful tool for creating molecules with predictable and rigid shapes, a highly desirable trait in rational drug design. acs.orgresearchgate.net

Table 1: Conformational Influences of Fluorine in Alkanols

| Interaction | Description | Impact on Molecular Architecture |

|---|---|---|

| Gauche Effect | Preference for a gauche arrangement between fluorine and an adjacent electronegative group. beilstein-journals.org | Induces a "kink" or specific turn in a molecular chain, reducing conformational flexibility. beilstein-journals.org |

| Intramolecular H-Bonding | Formation of a hydrogen bond between the hydroxyl proton (donor) and the fluorine atom (acceptor). scielo.org.mxresearchgate.net | Creates a cyclic-like pre-organization, locking the relative positions of the functional groups. researchgate.net |

| Silicon-Fluorine Interaction | In silyl-substituted fluorohydrins, a conformational preference for silicon and fluorine to be in close proximity is observed. acs.orgnih.gov | Provides an additional layer of conformational control, useful for designing novel, restricted structures. acs.org |

Modulation of Molecular Properties through Stereoselective Fluorination

The selective introduction of a fluorine atom, particularly at a stereogenic center as in this compound, is a well-established strategy for fine-tuning the physicochemical properties of a lead compound in drug discovery. acs.orgnih.gov Fluorine's unique electronic properties—high electronegativity and the strength of the carbon-fluorine (C-F) bond—are central to this modulation. thieme-connect.demdpi.com

Replacing a hydrogen atom or a hydroxyl group with fluorine can significantly alter a molecule's:

pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH. beilstein-journals.org This, in turn, influences solubility and receptor-binding interactions.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and the blood-brain barrier. beilstein-journals.orgmdpi.com

Metabolic Stability: The C-F bond is the strongest single bond to carbon, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450. thieme-connect.de Introducing fluorine at a metabolically vulnerable site can block oxidation, thereby increasing the drug's half-life and bioavailability. beilstein-journals.org

Binding Affinity: A fluorine atom can alter the electronic distribution of a molecule, enabling new, favorable interactions with a biological target, such as dipole-dipole or weak hydrogen bonding interactions. beilstein-journals.org The precise stereochemical placement of the fluorine atom is critical for ensuring these interactions are productive.

Table 2: Impact of Stereoselective Fluorination on Molecular Properties

| Property | Change upon Fluorination | Rationale |

|---|---|---|

| Acidity/Basicity (pKa) | Lowers the pKa of neighboring groups. beilstein-journals.org | Strong inductive electron-withdrawing effect of fluorine. |

| Lipophilicity | Generally increases. beilstein-journals.orgmdpi.com | Fluorine is hydrophobic, enhancing partitioning into lipid environments. |

| Metabolic Stability | Increases significantly. beilstein-journals.org | The high strength of the C-F bond (approx. 116 kcal/mol) resists enzymatic cleavage. thieme-connect.demdpi.com |

| Conformation | Becomes more restricted. beilstein-journals.orgacs.org | Gauche effects and potential for intramolecular hydrogen bonds. scielo.org.mxacs.org |

Advancements in Stereoselective Synthesis of Fluorinated Building Blocks

The growing demand for enantiomerically pure fluorinated compounds has spurred the development of advanced synthetic methods. The synthesis of chiral building blocks like this compound requires high stereocontrol. Several powerful strategies have emerged.

One prominent method is the asymmetric hydrogenation of fluorinated prochiral substrates. For example, iridium-catalyzed hydrogenation of fluorinated allylic alcohols can produce chiral 1,2-fluorohydrins with high enantioselectivity and minimal defluorination, a common side reaction. diva-portal.org

Another widely used approach is the enantioselective ring-opening of epoxides . Treatment of a prochiral epoxide with a fluoride (B91410) source, often facilitated by a chiral catalyst, can yield a specific enantiomer of the resulting fluorohydrin. uni-muenster.de A related method involves the epoxidation of allylsilanes followed by ring-opening with a reagent like triethylamine (B128534) trihydrofluoride (HF·Et3N). This reaction proceeds with high regioselectivity, attributed to a stabilizing β-silyl effect, and can be performed under mild conditions. acs.orgnih.gov

Deoxyfluorination of chiral diols or hydroxy esters also serves as a route to these building blocks. Reagents have been developed that can selectively replace a hydroxyl group with fluorine with inversion of stereochemistry, providing access to the desired enantiomer from a readily available chiral precursor. mit.edu

Table 3: Comparison of Stereoselective Synthesis Methods for Fluorinated Alcohols

| Method | Substrate Type | Key Reagents/Catalyst | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Fluorinated Allylic Alcohols | Chiral Ir-N,P complexes, H₂ gas diva-portal.org | High enantioselectivity; avoids defluorination. diva-portal.org |

| Asymmetric Epoxide Opening | Epoxides | Chiral Lewis acids, HF source uni-muenster.de | Provides direct access to enantiopure fluorohydrins. |

| Epoxidation/Ring-Opening | Allylsilanes | mCPBA, then HF·Et₃N acs.orgnih.gov | High regioselectivity; mild reaction conditions. acs.orgnih.gov |

| Asymmetric Deoxyfluorination | Chiral Diols/Alcohols | Chiral fluorinating agents | Allows for stereochemical inversion from known precursors. mit.edu |

Contribution to Fundamental Understanding of Organofluorine Chemistry

The study of relatively simple molecules like this compound provides profound insights into the fundamental principles of organofluorine chemistry. This compound and its analogs serve as ideal models for investigating concepts that have broad implications across the field.

Research on these molecules has been instrumental in elucidating the nature and strength of the intramolecular O-H···F hydrogen bond . By using techniques like NMR spectroscopy, chemists can quantify the coupling constants between the hydroxyl proton and the fluorine atom, providing direct experimental evidence and strength assessment of this interaction in flexible, acyclic systems. researchgate.net

Furthermore, these building blocks are crucial for studying reaction mechanisms involving fluorine. The regioselective and stereoselective outcomes of reactions, such as the opening of silyl-substituted epoxides, have provided evidence for complex mechanistic features like the β-silyl effect , which stabilizes cationic intermediates. acs.orgnih.gov

Finally, the synthesis and conformational analysis of molecules derived from this compound contribute to a deeper understanding of the fluorine gauche effect . Analyzing the preferred conformations helps refine theoretical models that explain this phenomenon, debating the relative contributions of hyperconjugation and electrostatic interactions. beilstein-journals.orgacs.orgresearchgate.net This fundamental knowledge is essential for the rational design of future fluorinated drugs, materials, and agrochemicals. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Fluoropropan-1-ol, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized?

- Methodological Answer : Begin with kinetic and thermodynamic analysis of fluorination reactions. For stereoselective synthesis, use chiral catalysts (e.g., organocatalysts or transition-metal complexes) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . Optimize solvent polarity and temperature to minimize racemization. Document all variables (e.g., reaction time, yield, ee) in tabular form for reproducibility .

Q. How can researchers reliably characterize the stereochemical purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish enantiomers. Validate results with -NMR to confirm fluorination sites . Cross-reference with X-ray crystallography if single crystals are obtainable. Use chiral stationary-phase GC or HPLC for quantitative ee analysis, ensuring calibration with racemic and enantiopure standards .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Monitor degradation via TLC or GC-MS. Store in inert atmospheres (argon) at -20°C in amber vials. Use Karl Fischer titration to track moisture uptake, which may hydrolyze the fluorinated group .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., racemization vs. fluorination) influence the enantioselective synthesis of this compound?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies and DFT calculations to map energy barriers for racemization pathways. Compare experimental ee values with computational predictions to identify dominant mechanisms. Use Eyring plots to correlate temperature dependence with stereochemical outcomes .

Q. What strategies resolve contradictions between computational predictions and experimental data in fluoropropanol reactivity studies?

- Methodological Answer : Re-examine solvent effects in computational models (e.g., implicit vs. explicit solvation). Validate transition states via IRC (Intrinsic Reaction Coordinate) analysis. If discrepancies persist, conduct isotopic labeling (e.g., ) to trace unexpected reaction pathways .

Q. How can researchers design in vitro assays to evaluate the biological interactions of this compound with enzymes or receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking simulations to predict binding sites. Validate with mutagenesis studies on target proteins (e.g., altering active-site residues) .

Data Presentation and Reproducibility

Q. What are best practices for documenting experimental procedures to ensure reproducibility in fluoropropanol synthesis?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing catalyst preparation, purification steps (e.g., column chromatography gradients), and characterization data in the main text or supplementary information . Include raw NMR/GC-MS files in repositories like Zenodo.

Q. How should researchers address inconsistencies in spectroscopic data (e.g., -NMR shifts) across studies?

- Methodological Answer : Cross-calibrate instruments using certified reference materials. Replicate experiments in multiple solvents (DMSO-d, CDCl) to assess solvent-induced shifts. Publish full spectral parameters (e.g., sweep width, relaxation delays) to enable direct comparisons .

Tables for Key Data

| Parameter | Optimal Conditions | Validation Method | Reference |

|---|---|---|---|

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak IA column) | Polarimetry, -NMR | |

| Fluorination Yield | 75-85% (using Selectfluor® in MeCN) | GC-MS with internal standard | |

| Stability (6 months) | -20°C, argon atmosphere, <5% humidity | Karl Fischer titration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.